N-Benzoyl-D-phénylalanine

Vue d'ensemble

Description

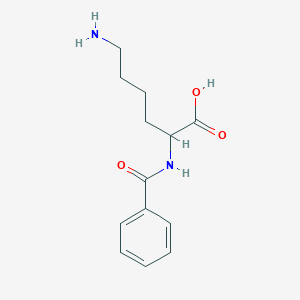

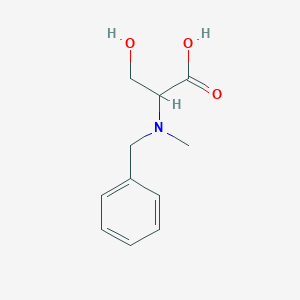

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group has been replaced by a benzoyl group. This compound has the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is known for its role as an insulin secretagogue and hypoglycemic agent .

Applications De Recherche Scientifique

N-Benzoyl-D-phenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in modulating insulin secretion and its potential as a hypoglycemic agent.

Medicine: N-Benzoyl-D-phenylalanine is investigated for its therapeutic potential in managing diabetes and other metabolic disorders.

Mécanisme D'action

Target of Action

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine D-phenylalanine, the parent compound, has been reported to interact with targets such as kynurenine–oxoglutarate transaminase 1 and corticoliberin .

Mode of Action

It’s known that d-phenylalanine, the parent compound, interacts with its targets to exert its effects

Analyse Biochimique

. It has been studied for its potential effects on various biochemical and cellular processes.

Biochemical Properties

N-Benzoyl-D-phenylalanine has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been studied in combination with metformin for its effects on circulatory lipids, lipoproteins, and lipid peroxidation markers in non-insulin dependent diabetic rats .

Cellular Effects

The effects of N-Benzoyl-D-phenylalanine on cells are primarily observed in its influence on lipid and lipoprotein levels, as well as lipid peroxidation markers. These effects suggest that N-Benzoyl-D-phenylalanine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its observed effects on lipid and lipoprotein levels suggest that it may interact with biomolecules involved in lipid metabolism, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, N-Benzoyl-D-phenylalanine has been administered at various dosages to study its effects. For instance, it has been administered orally at doses of 50, 100, or 200 mg/kg to non-insulin dependent diabetic rats . The effects of different dosages on these animals are not fully detailed in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzoyl-D-phenylalanine can be synthesized through the benzoylation of D-phenylalanine. The process involves the reaction of D-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of N-Benzoyl-D-phenylalanine may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzoylation process .

Types of Reactions:

Oxidation: N-Benzoyl-D-phenylalanine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Oxidized derivatives of N-Benzoyl-D-phenylalanine.

Reduction: D-phenylalanine.

Substitution: Various acylated derivatives depending on the substituent used.

Comparaison Avec Des Composés Similaires

N-Benzoyl-L-phenylalanine: An enantiomer of N-Benzoyl-D-phenylalanine with similar chemical properties but different biological activity.

N-Benzoyl-DL-phenylalanine: A racemic mixture containing both D- and L-forms of N-Benzoyl-phenylalanine.

N-(4-Ethylbenzoyl)-D-phenylalanine: A derivative with enhanced hypoglycemic activity compared to N-Benzoyl-D-phenylalanine.

Uniqueness: N-Benzoyl-D-phenylalanine is unique due to its specific stereochemistry, which influences its biological activity and interaction with insulin receptors. Its role as an insulin secretagogue and hypoglycemic agent sets it apart from other similar compounds .

Propriétés

IUPAC Name |

(2R)-2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352239 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-52-1 | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-Benzoyl-D-phenylalanine (NBDP) in the context of diabetes?

A1: While the exact mechanism is still under investigation, research suggests that NBDP, particularly when combined with metformin, may exert its antidiabetic effect by increasing the number of insulin receptors on cell membranes. [, ] This increase in receptor number was observed in erythrocyte membranes of neonatal streptozotocin (nSTZ)-induced diabetic rats treated with NBDP and metformin. [] This effect could potentially enhance insulin sensitivity and improve glucose uptake.

Q2: How does NBDP treatment affect lipid metabolism in diabetic rats?

A2: Studies show that NBDP, especially in combination with metformin, demonstrates antihyperlipidemic effects in nSTZ-induced diabetic rats. [, , ] Treatment with NBDP and metformin was found to:

- Reduce elevated levels: This includes blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in the liver. [, , ]

- Normalize fatty acid composition: NBDP/metformin treatment reversed the abnormal increase in palmitic, stearic, and oleic acids, and restored the decreased levels of linolenic and arachidonic acids in the liver and kidneys of diabetic rats. []

Q3: Does NBDP offer any protective effects against diabetic complications in the brain and retina?

A3: Preliminary research suggests a potential protective role of NBDP against certain diabetic complications:

- Brain: In nSTZ-induced diabetic rats, NBDP demonstrated a protective effect against the decrease in brain acetylcholinesterase (AChE) activity, which is associated with brain dysfunction in diabetes. This protection is potentially linked to NBDP's ability to mitigate lipid peroxidation. []

- Retina: NBDP treatment showed a similar protective effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in the retinas of diabetic rats. These enzymes are crucial for maintaining retinal function, and their decline is linked to retinal dysfunction in diabetes. []

Q4: How does NBDP impact glycoprotein metabolism in diabetic conditions?

A4: Research indicates that NBDP, along with metformin, can positively influence glycoprotein metabolism in nSTZ-induced diabetic rats. [] These effects include:

- Decreasing elevated plasma glycoproteins: Abnormal glycosylation of proteins is a hallmark of diabetic complications. NBDP/Metformin treatment helped normalize these levels. []

- Restoring tissue sialic acid levels: Diabetic rats exhibit decreased sialic acid, a crucial component of glycoproteins, in their tissues. Treatment with NBDP/metformin helped restore these levels closer to normal. []

- Normalizing tissue hexose levels: Elevated hexose (including hexosamine and fucose) levels in tissues, another indicator of abnormal glycosylation in diabetes, were normalized with NBDP/metformin treatment. []

Q5: Are there any studies comparing the efficacy of NBDP alone versus its combination with metformin?

A5: Yes, several studies directly compared the effects of NBDP alone and in combination with metformin. The findings consistently suggest that the combination therapy is more effective than either drug used alone. [, , ] This synergistic effect highlights the potential benefits of combining NBDP with existing antidiabetic medications like metformin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.